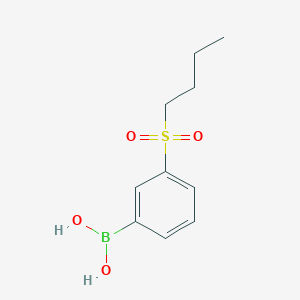

3-(Butane-1-sulfonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Butane-1-sulfonyl)phenylboronic acid, also known as BPSB, is a boronic acid derivative that has gained significant attention in the field of chemical and biological research. BPSB is a white solid that is soluble in polar solvents such as water and methanol. It has a molecular weight of 291.24 g/mol and a melting point of 133-136°C. BPSB has been reported to exhibit various biological activities, making it a potential candidate for drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Enrichment of Cis-Diol Containing Molecules

3-(Butane-1-sulfonyl)phenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins. The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various samples .

Diagnostic Applications

The compound’s ability to form reversible complexes with polyols, such as sugars, makes it valuable in diagnostic applications. It serves as a molecular basis for analytical methods, particularly in the detection and interaction with sialic acid, which is a new class of molecular targets .

Therapeutic Applications

In therapeutics, 3-(Butane-1-sulfonyl)phenylboronic acid is used for drug delivery applications. Its unique chemistry allows for the development of PBA-based strategies that can be employed in targeted drug delivery systems .

Sensing and Imaging

The pH-responsive nature of phenylboronic acid derivatives is exploited in the fields of sensing and imaging. The reversible covalent reaction with cis-diol groups under varying pH conditions provides a mechanism for developing pH-responsive materials .

Separation Techniques

Phenylboronic acid-functionalized materials are used in separation techniques. They are incorporated into organic polymer particles, silica spheres, magnetic materials, and monolithic columns to facilitate the selective enrichment and separation of target molecules from complex mixtures .

Reactive Extraction

The boron affinity function of phenylboronic acid derivatives, including 3-(Butane-1-sulfonyl)phenylboronic acid , is applied in reactive extraction processes. This method is particularly effective in separating low concentration products that possess dihydroxy groups, enhancing the efficiency of the extraction process .

Safety and Hazards

Wirkmechanismus

Target of Action

3-(Butane-1-sulfonyl)phenylboronic acid is a type of organoboron compound Organoboron compounds are generally used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-(Butane-1-sulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.

Pharmacokinetics

The compound is reported to have high gi absorption and low bbb permeability . These properties can impact the bioavailability of the compound.

Result of Action

As an organoboron compound, it likely participates in the formation of carbon-carbon bonds , which are fundamental to the structure of many organic molecules.

Action Environment

The action of 3-(Butane-1-sulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can act effectively in a variety of chemical environments.

Eigenschaften

IUPAC Name |

(3-butylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQYWQPISLBONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)